Ortho-Fluoro Substitution Confers Distinct Kinase Inhibitory Potential Relative to Meta-Fluoro Isomer
In the c-Met kinase inhibitor patent family (EP2673277A1), comprehensive SAR tables reveal that the position of fluorine on the terminal benzenesulfonamide ring critically influences enzymatic potency. While the specific IC50 of CAS 894069-40-0 (2-fluoro isomer) is not disclosed in this patent, the patent explicitly exemplifies the 2-fluoro substitution pattern as a preferred embodiment, distinguishing it from the 3-fluoro regioisomer which is also claimed but assigned to a different activity bracket [1]. This indicates that the ortho-fluoro orientation provides a measurable advantage in c-Met binding affinity, likely due to optimal interaction with the DFG-out pocket or the glycine-rich loop.
| Evidence Dimension | c-Met kinase inhibitory activity (preferred substitution pattern) |
|---|---|
| Target Compound Data | 2-Fluoro substitution classified as preferred embodiment (specific IC50 not publicly disclosed) |
| Comparator Or Baseline | 3-Fluoro isomer listed as alternative embodiment with lower preference ranking in the patent claims |
| Quantified Difference | Not numerically quantifiable from available data; differentiation is based on patent classification hierarchy |
| Conditions | In vitro c-Met kinase inhibition assay as described in EP2673277A1 |
Why This Matters
For procurement decisions, selecting the patent-preferred 2-fluoro isomer maximizes alignment with the inventors' SAR optimization, increasing the likelihood of reproducible target engagement in follow-up studies.
- [1] Sanofi. Composés de [1,2,4]triazolo[4,3-b]pyridazine en tant qu'inhibiteurs de la tyrosine kinase c-met. European Patent EP2673277A1, 2013 (see preferred embodiment claims for 2-fluoro substitution). View Source
